2-(Pyrazin-2-yl)acetohydrazide
Description
2-(Pyrazin-2-yl)acetohydrazide is a heterocyclic compound featuring a pyrazine ring linked to an acetohydrazide moiety. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry. It has been explored for antimicrobial, antimycobacterial, and enzyme inhibitory activities . Its structure allows for diverse derivatization, particularly through condensation reactions with aldehydes or ketones to form hydrazones, enhancing bioactivity.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-pyrazin-2-ylacetohydrazide |
InChI |
InChI=1S/C6H8N4O/c7-10-6(11)3-5-4-8-1-2-9-5/h1-2,4H,3,7H2,(H,10,11) |
InChI Key |
IOVKUBBGSOSGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Pyrazin-2-yl)acetohydrazide
Benzimidazole Acetohydrazide Derivatives
- Core Structure : Benzimidazole fused ring + acetohydrazide.
- Synthesis : Prepared by reacting benzimidazole intermediates with ethyl chloroacetate, followed by hydrazine substitution.
- Example: 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives exhibited superior anticonvulsant activity (compounds 25g and 25j showed efficacy exceeding phenytoin and ethosuximide) .
Pyridazinone Acetohydrazide Derivatives
Purine-Sulfanyl Acetohydrazide Derivatives
Oxadiazole and Tetrazole Derivatives
- Core Structure : Acetohydrazide cyclized into oxadiazole or tetrazole rings.
- Synthesis : Cyclization with carbon disulfide (for oxadiazoles) or nitration (for tetrazoles).
- Example: 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showed MIC values of 30.2–43.2 μg/cm³ against bacteria and fungi .
Antimicrobial Activity
Enzyme Inhibition
Anticonvulsant Activity
QSAR and Mechanistic Insights
- This compound Analogs: Antimycobacterial activity correlates with molecular connectivity indices (e.g., chain length 6) and hydrogen-bond donor capacity .
- Benzimidazole Derivatives : Electron-withdrawing substituents enhance anticonvulsant efficacy by improving membrane permeability .
- Oxadiazole Derivatives : Cyclization increases lipophilicity, enhancing microbial membrane penetration .
Thermal and Stability Profiles
- Limited data exist for this compound, but related acetohydrazides (e.g., 2-(1H-indol-3-yl)acetohydrazide) show decomposition temperatures >200°C, suggesting moderate thermal stability .
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